molecular formula C10H13NO B8286092 (1R,3R)-3-(3-pyridyl)cyclopentanol

(1R,3R)-3-(3-pyridyl)cyclopentanol

Cat. No.: B8286092
M. Wt: 163.22 g/mol
InChI Key: QPBQALHZRHAFNC-PSASIEDQSA-N
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Description

(1R,3R)-3-(3-Pyridyl)cyclopentanol is a chiral cyclopentanol derivative featuring a pyridyl substituent at the 3-position of the cyclopentane ring. Its stereochemistry, defined by the (1R,3R) configuration, plays a critical role in its molecular interactions, particularly in biological systems. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., cyclopentanol derivatives with morpholine, amino, or trifluoromethyl groups) suggest utility in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,3R)-3-pyridin-3-ylcyclopentan-1-ol

InChI

InChI=1S/C10H13NO/c12-10-4-3-8(6-10)9-2-1-5-11-7-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10-/m1/s1

InChI Key

QPBQALHZRHAFNC-PSASIEDQSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1C2=CN=CC=C2)O

Canonical SMILES

C1CC(CC1C2=CN=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1R,3R)-3-(3-pyridyl)cyclopentanol with structurally related cyclopentanol derivatives, focusing on substituent effects, stereochemistry, and hypothetical biological implications.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Key Substituents Stereochemistry Notable Properties/Hypothetical Activity References
(1R,3R)-3-(3-Pyridyl)cyclopentanol 3-Pyridyl (1R,3R) Likely moderate lipophilicity; potential CNS activity via nicotinic receptors N/A
(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentanamine Isopropyl, phenyl-dihydropyridine carbonyl (1R,3S) Enhanced rigidity; possible kinase inhibition due to carbonyl group
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one (42) Chloropyridinyl, trifluoropropyl Diastereomeric mixture (1:1) Increased metabolic stability (trifluoromethyl); diastereomers may differ in bioavailability
(1R,2R)-2-Amino-1-methyl-cyclopentanol (CAS: 1400689-45-3) Amino, methyl (1R,2R) Higher basicity (amino group); potential for salt formation
Morpholine-4-sulfonylmethyl derivatives (e.g., EP 2022/06 compounds) Morpholine sulfonylmethyl Multiple stereoisomers High polarity; potential solubility issues despite enhanced hydrogen bonding

Key Observations:

Substituent Effects :

  • The pyridyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, unlike bulkier substituents like morpholine sulfonylmethyl (), which may reduce membrane permeability .
  • Trifluoropropyl groups () enhance metabolic stability but introduce stereochemical complexity, as seen in the diastereomeric mixture of compound 42 .

Stereochemical Influence :

  • The (1R,3R) configuration likely optimizes spatial alignment for receptor binding compared to (1R,3S) isomers (e.g., ’s kinase-targeting compound) .
  • Diastereomeric mixtures () complicate purification and activity profiling, underscoring the importance of stereocontrol in synthesis .

Amino-methyl derivatives () may exhibit stronger basicity, favoring interactions with acidic residues in enzyme active sites .

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